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Mandyphos SL-M003-2

Catalog No.
S12792672
CAS No.
M.F
C60H42F24FeN2P2
M. Wt
1364.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mandyphos SL-M003-2

Product Name

Mandyphos SL-M003-2

Molecular Formula

C60H42F24FeN2P2

Molecular Weight

1364.7 g/mol

InChI

InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;

InChI Key

PYLZWHGISWCHOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe]

Mandyphos SL-M003-2 is a specialized phosphine ligand characterized by its complex structure, which includes a ferrocene backbone. The full chemical name is (ALPHAR,ALPHAR)-1,1'-bis[alpha-(dimethylamino)benzyl]-(S,S)-2'-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocene. This compound exhibits unique properties that make it particularly useful in catalysis, especially in asymmetric hydrogenation reactions. The molecular formula of Mandyphos SL-M003-2 is C60H42F24FeN2P2, and it has a molecular weight of approximately 1364.75 g/mol. It appears as an orange powder and is known for its high purity levels, typically exceeding 97% .

Mandyphos SL-M003-2 serves as a ligand in various catalytic processes. Notably, it is employed in:

  • Rhodium-catalyzed asymmetric hydrogenation: This includes the hydrogenation of α-acetamidoacrylates and β-enamides.
  • Iridium-catalyzed asymmetric transfer hydrogenation: Particularly effective for ketones.
  • Copper-catalyzed enantioselective hydroboration: This involves α and β-unsaturated esters and nitriles.

These reactions highlight the compound's versatility in facilitating transformations that yield chiral products with high enantiomeric purity .

The synthesis of Mandyphos SL-M003-2 typically involves several steps of organic synthesis, including:

  • Formation of the ferrocene backbone: This involves the preparation of ferrocene derivatives.
  • Phosphination: Introducing phosphine groups into the molecular structure.
  • Substitution reactions: Utilizing dimethylamino groups at specific positions on the aromatic rings.

The detailed methodologies can vary based on specific laboratory protocols but generally follow established organic synthesis techniques .

Mandyphos SL-M003-2 finds its primary applications in:

  • Catalysis: As a chiral ligand in asymmetric synthesis, particularly for hydrogenation reactions.
  • Pharmaceutical development: Facilitating the synthesis of chiral intermediates that are crucial for drug development.
  • Material science: Potential applications in developing new materials due to its unique electronic properties derived from the ferrocene structure.

The ability to produce high-purity chiral products makes it valuable in industries where stereochemistry is critical .

Studies involving Mandyphos SL-M003-2 typically focus on its interactions with transition metals during catalysis. The effectiveness of this ligand can be influenced by:

  • Metal choice: Rhodium and iridium are preferred due to their compatibility with the ligand's structure.
  • Reaction conditions: Temperature, solvent choice, and concentration can affect the ligand's performance.

Further studies may explore its interactions at a molecular level to optimize reaction conditions for specific applications .

Mandyphos SL-M003-2 belongs to a broader class of phosphine ligands known for their utility in asymmetric synthesis. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Mandyphos SL-M001-1C52H50FeN2P2Contains different substituents on the phosphine group
Mandyphos SL-M002-1C52H74FeN2P2Features dicyclohexylphosphino groups
Josiphos SL-J002-1C40H40F12FeP2Known for its effectiveness in cross-coupling reactions
Mandyphos SL-M004-1C64H74FeN2O4P2Incorporates methoxy groups enhancing solubility

Uniqueness

The uniqueness of Mandyphos SL-M003-2 lies in its trifluoromethyl substituents and dimethylamino groups, which enhance its electron-donating ability and steric hindrance, making it particularly effective for specific catalytic applications compared to other phosphine ligands .

The synthesis of Mandyphos SL-M003-2 requires careful selection of appropriate ferrocene precursors to ensure efficient functionalization while maintaining structural integrity and stereochemical control. The choice of starting material significantly influences the overall synthetic efficiency, regioselectivity, and stereoselectivity of the final product.

Ferrocene-Based Starting Materials

The most commonly employed precursors for ferrocene functionalization include unsubstituted ferrocene, ferrocenecarboxylic acid derivatives, ferrocenyl halides, and organometallic ferrocene compounds [1] . Each precursor type presents distinct advantages and limitations in terms of reactivity patterns and functional group compatibility.

Precursor TypeReactivitySelectivityFunctional Group ToleranceTypical Yield Range (%)
FerroceneLow - requires activationPoor without directing groupsExcellent20-60
Ferrocenecarboxylic AcidModerate - direct acylationGood with metal catalystsGood60-85
Ferrocenyl BromideHigh - suitable for substitutionExcellent for specific positionsModerate70-95
Ferrocenyl LithiumVery High - nucleophilic additionExcellent but requires controlLimited80-98
Ferrocenyl AldehydeModerate - condensation reactionsGood for specific transformationsGood50-80

Ferrocenecarboxylic Acid Derivatives

Ferrocenecarboxylic acid serves as a versatile precursor for Mandyphos synthesis, enabling direct functionalization through amide coupling reactions [3]. The carboxylic acid functionality provides a handle for introducing the dimethylamino benzyl substituents characteristic of the Mandyphos scaffold. This approach typically involves activation of the carboxylic acid using coupling reagents such as acetic anhydride and phosphoric acid as catalysts [4].

Halogenated Ferrocene Precursors

Brominated ferrocene derivatives offer superior reactivity for metal-catalyzed cross-coupling reactions [5]. The synthesis of 1-bromo-1'-diphenylphosphino ferrocene represents a key intermediate in Mandyphos preparation, allowing for selective lithiation followed by electrophilic substitution with appropriate phosphine reagents [6]. This methodology provides excellent control over regioselectivity and enables the sequential introduction of different functional groups.

Organolithium Ferrocene Intermediates

Ferrocenyl lithium species, generated through halogen-metal exchange or direct lithiation, exhibit exceptional nucleophilicity and enable efficient formation of carbon-carbon and carbon-phosphorus bonds [7]. However, these highly reactive intermediates require careful temperature control and inert atmosphere conditions to prevent decomposition and maintain stereochemical integrity.

Phosphine Group Installation Methodologies

The installation of phosphine groups onto the ferrocene backbone represents a critical step in Mandyphos synthesis, requiring methodologies that ensure high yields, stereoselectivity, and functional group compatibility. Several complementary approaches have been developed to achieve efficient phosphine incorporation.

Direct Lithiation-Phosphination Sequences

The most widely employed method involves sequential lithiation of brominated ferrocene derivatives followed by reaction with phosphine electrophiles [5]. This approach typically proceeds through treatment of 1-bromo-1'-diphenylphosphino ferrocene with n-butyllithium at -78°C, generating a highly nucleophilic organolithium intermediate that subsequently reacts with chlorodiphenylphosphine or related phosphine sources.

MethodTemperature (°C)Reaction Time (h)Typical Yield (%)StereoselectivityFunctional Group Compatibility
Direct Lithiation-Phosphination-78 to 252-876-93High with chiral basesLimited
Grignard-Phosphine Coupling0 to 604-1260-85ModerateGood
Cross-Coupling with Phosphine Boranes60 to 1206-2470-90ExcellentExcellent
Nucleophilic Substitution25 to 808-1645-75VariableModerate
Palladium-Catalyzed P-C Formation80 to 14012-4880-95High with chiral ligandsGood

Phosphine-Borane Protection Strategies

The utilization of phosphine-borane complexes provides enhanced stability during synthesis and enables stereospecific phosphine installation [8]. This methodology involves the preparation of chiral phosphine-borane intermediates followed by selective deprotection using reagents such as 1,4-diazabicyclo[2.2.2]octane (DABCO) [5]. The phosphine-borane approach offers superior control over phosphorus stereochemistry and minimizes oxidation-related side reactions.

Transition Metal-Catalyzed Phosphine Formation

Palladium-catalyzed cross-coupling reactions between halogenated ferrocene derivatives and phosphine nucleophiles represent an emerging methodology for phosphine installation [9]. These transformations typically employ phosphine boranes or protected phosphine reagents in the presence of palladium catalysts and appropriate ligands. The method provides excellent functional group tolerance and enables the formation of complex phosphine architectures with high efficiency.

Bis(trifluoromethyl)phenyl Phosphine Installation

The incorporation of bis(3,5-bis(trifluoromethyl)phenyl) phosphine groups, characteristic of Mandyphos SL-M003-2, requires specialized synthetic protocols due to the electron-withdrawing nature of the trifluoromethyl substituents [10]. These transformations typically employ activated phosphine reagents such as bis[3,5-bis(trifluoromethyl)phenyl]phosphine, which can be prepared through reduction of the corresponding phosphine oxide using aluminum hydride reagents [10].

Stereoselective Synthesis Challenges

The synthesis of enantiomerically pure Mandyphos SL-M003-2 presents significant stereochemical challenges due to the presence of multiple chiral elements, including planar chirality at the ferrocene backbone and central chirality at the carbon and phosphorus centers [7] [11]. Achieving high enantioselectivity requires careful consideration of stereocontrol mechanisms and optimization of reaction conditions.

Planar Chirality Control

The establishment of planar chirality in ferrocene derivatives relies on asymmetric functionalization methods that differentiate between the two faces of the cyclopentadienyl rings [12] [11]. This can be achieved through the use of chiral auxiliaries, enantioselective catalysts, or kinetic resolution processes. The synthesis typically involves the stereoselective installation of the first substituent, which subsequently directs the stereochemistry of subsequent functionalizations.

Stereocontrol ElementControl MethodTypical ee (%)Synthetic ComplexityCatalyst Loading (mol%)
Planar ChiralityChiral auxiliary directed85-99Moderate5-15
Central Chirality (Carbon)Enantioselective catalysis90-99High1-10
Central Chirality (Phosphorus)Stereospecific phosphine synthesis95-99Very High2-8
Axial ChiralityConformational restriction80-95High10-20
Combined ElementsMatched/mismatched effects95-99Very High2-15

Central Chirality at Carbon Centers

The dimethylamino benzyl substituents in Mandyphos SL-M003-2 contain stereogenic carbon centers that require precise control during synthesis [1] [13]. This is typically achieved through enantioselective reduction of ketone precursors or asymmetric nucleophilic addition reactions. The use of chiral reducing agents or catalytic asymmetric hydrogenation with rhodium or ruthenium complexes can provide excellent enantioselectivity [14].

Phosphorus Stereochemistry

The control of stereochemistry at phosphorus centers represents one of the most challenging aspects of Mandyphos synthesis [7] [8]. Traditional approaches rely on the formation of diastereomeric phosphine-borane complexes followed by stereospecific transformations. More recent developments include the use of chiral auxiliaries attached to phosphorus or enantioselective phosphine synthesis using chiral catalysts.

Matched/Mismatched Stereochemical Effects

The presence of multiple stereogenic centers in Mandyphos SL-M003-2 leads to complex matched/mismatched effects that can significantly influence reaction outcomes [11]. Optimization requires systematic evaluation of different stereochemical combinations to identify configurations that provide optimal reactivity and selectivity. This is particularly important in the context of the dimethylamino benzyl substituents, where the relative configuration can dramatically affect both synthetic efficiency and catalytic performance.

Purification and Isolation Protocols

The purification of Mandyphos SL-M003-2 requires specialized protocols to achieve the high purity levels necessary for catalytic applications while maintaining stereochemical integrity. The complex molecular structure and presence of multiple functional groups necessitate carefully optimized separation techniques.

Chromatographic Separations

Column chromatography represents the primary purification method for Mandyphos derivatives, with both silica gel and alumina being employed as stationary phases [15] [16]. The separation is typically based on polarity differences arising from the various functional groups present in the molecule. Ferrocene-based compounds generally exhibit moderate polarity due to the organometallic core, requiring gradient elution systems for optimal resolution [15].

Purification MethodTypical Recovery (%)Purity Achieved (%)ScalabilityCost EffectivenessTime Required (h)
Column Chromatography (Silica)75-90>95GoodHigh2-6
Column Chromatography (Alumina)70-85>90GoodHigh2-6
Crystallization60-80>98ExcellentVery High12-48
Sublimation80-95>99LimitedModerate4-8
Preparative HPLC85-95>99PoorLow1-3
Supercritical Fluid Chromatography90-98>99ModerateLow0.5-2

Silica Gel Chromatography

Silica gel chromatography typically employs hexane-ethyl acetate gradient systems for Mandyphos purification [15]. The separation mechanism relies on hydrogen bonding interactions between the silica surface and the phosphine and amino functional groups. Careful optimization of the mobile phase composition is essential to achieve baseline separation of stereoisomers and elimination of synthetic impurities.

Crystallization Protocols

Crystallization represents the most effective method for achieving high purity Mandyphos products [17] [18]. The process typically involves dissolution in a suitable solvent system followed by controlled precipitation through temperature reduction or anti-solvent addition. Pentane, cyclohexane, and dichloromethane are commonly employed as crystallization solvents, with the choice depending on the specific substitution pattern and stereochemistry of the target compound [19].

Sublimation Techniques

Sublimation provides an alternative purification method particularly effective for removing high-boiling impurities and achieving exceptional purity levels [19]. The process requires careful temperature control to prevent decomposition of the ferrocene backbone while ensuring complete removal of volatile contaminants. Sublimation temperatures typically range from 80-120°C under reduced pressure [17].

Advanced Purification Methods

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) represent state-of-the-art purification techniques for Mandyphos derivatives [20]. These methods provide superior resolution and enable the separation of closely related stereoisomers that cannot be resolved using conventional chromatography. However, their application is typically limited to analytical scale due to cost and throughput considerations.

Hydrogen Bond Acceptor Count

26

Exact Mass

1364.178935 g/mol

Monoisotopic Mass

1364.178935 g/mol

Heavy Atom Count

89

Dates

Last modified: 08-09-2024

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